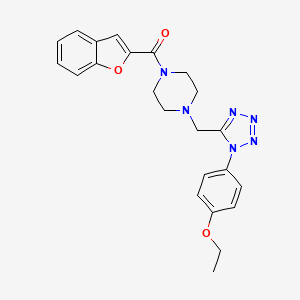

![molecular formula C6H9NO B2864742 3-Azabicyclo[3.1.1]heptan-2-one CAS No. 1427319-44-5](/img/structure/B2864742.png)

3-Azabicyclo[3.1.1]heptan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

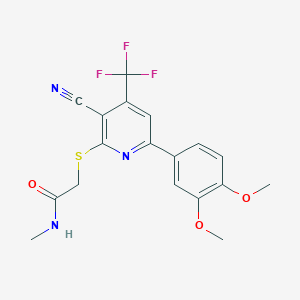

3-Azabicyclo[3.1.1]heptan-2-one is a chemical compound with the CAS Number: 1427319-44-5 . It has a molecular weight of 111.14 . The compound is a pale-yellow to yellow-brown solid and is stored at temperatures between 2-8°C .

Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability . The core of this compound has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a significant improvement in physicochemical properties .Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.1]heptan-2-one is represented by the linear formula C6H9NO . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis

The chemical reactions involving 3-Azabicyclo[3.1.1]heptan-2-one primarily involve its synthesis. As mentioned earlier, the synthesis involves the reduction of spirocyclic oxetanyl nitriles . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .Physical And Chemical Properties Analysis

3-Azabicyclo[3.1.1]heptan-2-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 111.14 and a linear formula of C6H9NO . It is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Bioisosteres in Biologically Active Compounds

3-Azabicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .

Antihistamine Drug Development

The core of 3-Azabicyclo[3.1.1]heptan-2-one was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Synthesis Methodology

A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied .

4. Inhibitory Activity against Human Placental Aromatase Compounds derived from 2-Azabicyclo[3.1.1]heptan-3-one demonstrated significant inhibitory activity against human placental aromatase, an enzyme crucial in estrogen synthesis. This highlights the compound’s potential in developing drugs for hormone-dependent tumors like breast cancer.

Designing Low Sensitivity Compounds

The N–NO2 bond in 3-Azabicyclo[3.1.1]heptan-2-one is generally weaker than the C–NO2 bond. This property has been utilized to design new bicyclo[3.1.1]heptane derivatives, proving to be an effective way to study low sensitivity compounds .

Propiedades

IUPAC Name |

3-azabicyclo[3.1.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-6-5-1-4(2-5)3-7-6/h4-5H,1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCMHUXWDUDOFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.1]heptan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2864660.png)

![4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864661.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2864662.png)

![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)

![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864673.png)

![5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2864679.png)